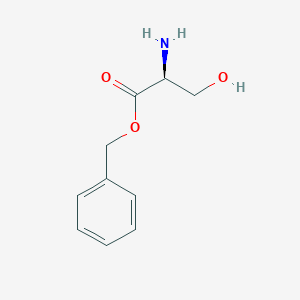

(S)-Benzyl 2-amino-3-hydroxypropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357545 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-72-3 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 2-amino-3-hydroxypropanoate, commonly known as L-Serine benzyl ester, is a protected derivative of the amino acid L-serine. In this compound, the carboxylic acid group of L-serine is esterified with a benzyl group. This protection strategy is pivotal in synthetic organic chemistry, particularly in the realm of peptide synthesis, as it prevents the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds. The compound is typically handled as its hydrochloride salt to enhance its stability and solubility in aqueous solutions.[1] Its application extends to the synthesis of complex molecules, including therapeutic agents such as HIV protease inhibitors.[1][2]

Physicochemical Properties

This compound is most commonly available and utilized as its hydrochloride salt. The physicochemical properties of this salt are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.21 g/mol | [3] |

| Molecular Formula (HCl salt) | C₁₀H₁₄ClNO₃ | |

| Molecular Weight (HCl salt) | 231.67 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point (HCl salt) | ~175°C (with decomposition) | [1] |

| Solubility (HCl salt) | Soluble in water | [1] |

| Optical Rotation (HCl salt) | [α]D = -11.9° to -12° (c=4 in water) | [1][6] |

Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR | Expected signals include: aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic methylene protons, and multiplets for the α- and β-protons of the serine backbone. | [7] |

| ¹³C NMR | Expected signals include: aromatic carbons, the benzylic carbon, the carbonyl carbon of the ester, and the α- and β-carbons of the serine backbone. | [7] |

| IR Spectroscopy | Conforms to structure. Expected characteristic peaks for the amine, hydroxyl, and ester carbonyl groups. | [6] |

| Mass Spectrometry | The monoisotopic mass is 231.0662210 g/mol for the hydrochloride salt. | [4] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and straightforward method for the synthesis of this compound hydrochloride is the direct Fischer esterification of L-serine with benzyl alcohol, using hydrochloric acid as a catalyst.[1]

Materials:

-

L-Serine

-

Benzyl alcohol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

An appropriate solvent (e.g., toluene or benzene for azeotropic removal of water)

Procedure:

-

A suspension of L-serine in benzyl alcohol and the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux, typically at a temperature between 80-100°C.[1]

-

The reaction is monitored for the formation of water, which is collected in the Dean-Stark trap. The reaction is typically allowed to proceed for 12-24 hours.[1]

-

Upon completion, the reaction mixture is cooled, which may induce the precipitation of the hydrochloride salt.

-

The product can be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl alcohol and other impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Development

The primary application of this compound in drug development is as a protected amino acid building block in peptide synthesis.[1] The benzyl ester effectively protects the C-terminus of serine, allowing for the sequential addition of other amino acids to the N-terminus to build a desired peptide chain.

A notable application is in the synthesis of HIV protease inhibitors .[1][2] HIV protease is a critical enzyme in the life cycle of the virus, and its inhibition is a key strategy in antiretroviral therapy.[2][8] Many HIV protease inhibitors are peptidomimetic, meaning their structure mimics the natural peptide substrates of the enzyme. The synthesis of these complex molecules often involves the coupling of various amino acid derivatives, including protected forms of serine like this compound.

Diagrams

References

- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H13NO3 | CID 854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (S)-2-Amino-2-benzyl-3-hydroxypropanoic acid hydrochloride [smolecule.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. L-Serine benzyl ester hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of (S)-Benzyl 2-amino-3-hydroxypropanoate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of (S)-Benzyl 2-amino-3-hydroxypropanoate. The information is intended for researchers, scientists, and professionals in drug development who are working with this and related molecules.

Chemical Identity and Properties

This compound, also known as L-Serine benzyl ester, is a protected derivative of the amino acid L-serine. The benzyl ester group serves to protect the carboxylic acid functionality, making it a valuable intermediate in peptide synthesis and the development of more complex molecules.

Table 1: General and Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source/Note |

| IUPAC Name | benzyl (2S)-2-amino-3-hydroxypropanoate | PubChem[1] |

| Synonyms | L-Serine benzyl ester, H-Ser-OBn | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₃ | ChemSrc[2] |

| Molecular Weight | 195.21 g/mol | ChemSrc[2] |

| CAS Number | 119326-39-5 (for (2S)-isomer) | ChemSrc[2] |

| Physical Form | Solid, powder, or crystals | Sigma-Aldrich[3], CymitQuimica[4] |

| Melting Point | ~175°C (decomposes) | For the hydrochloride salt[5] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | For the hydrochloride salt[5] |

| pKa | Not available | |

| Optical Rotation | [α]²⁰/D = -11.9 ± 0.4° (c=4 in water) | For the hydrochloride salt[6] |

Note: Some experimental data, such as melting point and solubility, are reported for the hydrochloride salt of the compound, which may differ from the free base form.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis, purification, and analysis of this compound. These are based on established methods for the benzylation of amino acids.

Synthesis: Benzylation of L-Serine

A common method for the synthesis of this compound is the direct esterification of L-serine with benzyl alcohol in the presence of an acid catalyst.

Materials:

-

L-Serine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Benzene (or a suitable alternative azeotroping solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of L-serine and an excess of benzyl alcohol in benzene, add p-toluenesulfonic acid monohydrate at room temperature.

-

Heat the mixture to reflux and remove the water generated during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter any precipitate.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound as a white solid.

Purification

The primary method for the purification of this compound is recrystallization. For more rigorous purification, especially to remove closely related impurities, column chromatography on silica gel can be employed.

Column Chromatography Parameters (Representative):

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:1 v/v) can be effective for eluting the product. The exact ratio should be determined by TLC analysis.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected signals would include those for the benzyl group protons, the protons on the propanoate backbone, and the hydroxyl and amine protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A chiral HPLC method would be necessary to confirm the enantiomeric excess.

-

Column: A chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) is required.

-

Mobile Phase: A mixture of a nonpolar solvent (like n-hexane) and a polar solvent (like isopropanol) is typically used.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological Context and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been implicated in modulating important biological pathways. For instance, a derivative, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is used in the development of antagonists for the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[7] This interaction is crucial for T-cell mediated immune responses.

LFA-1/ICAM-1 Signaling Pathway in T-Cell Adhesion

The binding of LFA-1 on T-cells to ICAM-1 on antigen-presenting cells (APCs) or endothelial cells is a critical step in the immune response, leading to T-cell activation, proliferation, and cytokine release.[3][8]

Caption: LFA-1/ICAM-1 signaling pathway in T-cell adhesion.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis and characterization of this compound is outlined below.

References

- 1. This compound | C10H13NO3 | CID 854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl (2S)-3-amino-2-hydroxypropanoate | CAS#:119326-39-5 | Chemsrc [m.chemsrc.com]

- 3. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 6. L-Serine benzyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

(S)-Benzyl 2-amino-3-hydroxypropanoate synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate

Introduction

This compound, commonly known as L-Serine benzyl ester, is a crucial chiral building block in organic synthesis. Its utility is particularly pronounced in the fields of peptide synthesis and the development of complex chiral molecules, including pharmaceuticals. The presence of a free hydroxyl group and a protected carboxylic acid allows for selective chemical transformations, making it a versatile intermediate for drug development professionals. This guide provides a comprehensive overview of the primary synthetic pathways for L-Serine benzyl ester, complete with detailed experimental protocols, quantitative data, and process diagrams.

Synthesis Pathways

The most prevalent and direct method for the synthesis of this compound is the Fischer-Speier esterification of L-serine with benzyl alcohol. This reaction is typically catalyzed by a strong acid, which facilitates the ester formation and also protonates the amino group, yielding the corresponding salt.

Direct Esterification with Acid Catalysis

The direct esterification of L-Serine with benzyl alcohol is an efficient method for producing the target compound. The reaction is generally carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or hydrochloric acid. The choice of solvent and the method of water removal are critical for driving the reaction to completion and maximizing the yield.

A common approach involves the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like cyclohexane.[1] This method avoids the use of hazardous solvents such as benzene or carbon tetrachloride, which were historically used.[1][2] Toluene can also be used, but it may lead to racemization depending on the reaction conditions.[1]

Alternatively, hydrochloric acid can serve as both a catalyst and a source for the formation of the hydrochloride salt of the ester, which can facilitate purification by crystallization.[3] This reaction is often performed under reflux conditions.[3]

Below is a diagram illustrating the general workflow for the direct esterification of L-Serine.

Caption: General workflow for the synthesis of this compound via direct esterification.

Quantitative Data

The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. The following table summarizes quantitative data from various reported procedures.

| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| L-Serine | p-Toluenesulfonic acid | Cyclohexane | Reflux with Dean-Stark, 4h | Excellent | [1] |

| L-Serine | Hydrochloric acid | Benzyl Alcohol | Reflux, 80-100°C, 12-24h | Not specified | [3] |

| L-Tyrosine | p-Toluenesulfonic acid | Benzene | Azeotropic distillation, 3h | Not specified | [4] |

Experimental Protocols

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid and Cyclohexane[1]

This protocol describes a greener approach to the synthesis of L-Serine benzyl ester p-toluenesulfonate salt, avoiding hazardous solvents.

Materials:

-

L-Serine (0.05 mol)

-

p-Toluenesulfonic acid (0.06 mol)

-

Benzyl alcohol (0.25 mol)

-

Cyclohexane (30 mL)

-

Ethyl acetate (80 mL)

Procedure:

-

A mixture of L-serine, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is refluxed for 4 hours using a Dean-Stark apparatus to azeotropically remove the water as it is formed.

-

The reaction mixture is then cooled to room temperature.

-

Ethyl acetate is added to the cooled mixture.

-

After stirring for 1 hour, the precipitate is collected by filtration.

-

The collected solid is dried to yield the L-Serine benzyl ester p-toluenesulfonate as a white solid.

Protocol 2: Synthesis of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate (A related procedure)[4]

While this protocol is for the synthesis of L-Tyrosine benzyl ester, the methodology is directly applicable to L-Serine.

Materials:

-

L-Tyrosine (10 g, 55 mmol)

-

Benzyl alcohol (25 ml)

-

Benzene (120 ml)

-

p-Toluenesulfonic acid monohydrate (12.6 g, 66 mmol)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

To a solution of L-tyrosine and benzyl alcohol in benzene, p-toluenesulfonic acid monohydrate is added at room temperature.

-

The water generated in the reaction is separated by benzene azeotropic distillation for 3 hours.

-

The resulting white precipitate is filtered off.

-

The filtrate is washed with sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification by recrystallization from ethanol gives the final product as a white solid (12 g).

Synthesis Pathway Diagram

The chemical transformation from L-Serine to its benzyl ester can be visualized as follows:

References

- 1. air.unimi.it [air.unimi.it]

- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Benzyl 2-amino-3-hydroxypropanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on (S)-Benzyl 2-amino-3-hydroxypropanoate, a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutics. This document outlines its molecular properties, detailed synthesis protocols, and analytical methodologies for its characterization.

Core Molecular Data

This compound, also known as L-Serine benzyl ester, is a derivative of the amino acid L-serine. Its chemical structure features a benzyl ester protecting the carboxylic acid group, which is advantageous in various synthetic applications.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | benzyl (2S)-2-amino-3-hydroxypropanoate |

| CAS Number | 1738-72-3 |

Synthesis Protocol: Esterification of L-Serine

A common and effective method for the preparation of this compound is the direct esterification of L-serine with benzyl alcohol. This reaction is typically acid-catalyzed.

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-serine in an excess of benzyl alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the mixture. The acid protonates the hydroxyl group of benzyl alcohol, increasing its electrophilicity.

-

Reflux: Heat the reaction mixture to reflux, typically between 80-100°C, for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Nucleophilic Attack: The carboxylate oxygen of L-serine performs a nucleophilic attack on the activated benzyl alcohol, leading to the formation of a tetrahedral intermediate.

-

Ester Formation: A molecule of water is eliminated from the intermediate, yielding the desired product, this compound.

-

Work-up and Purification: After the reaction is complete, cool the mixture. The excess benzyl alcohol can be removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

Caption: Synthesis workflow for this compound.

Analytical Characterization

To ensure the purity and confirm the identity of the synthesized this compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation.

-

¹H NMR: The spectrum will show characteristic peaks for the aromatic protons of the benzyl group (typically around δ 7.3 ppm), as well as signals for the protons on the propanoate backbone.

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the serine backbone.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.

-

Detection: UV detection is suitable due to the presence of the aromatic benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.

References

Spectroscopic Characterization of (S)-Benzyl 2-amino-3-hydroxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 2-amino-3-hydroxypropanoate , a derivative of the amino acid serine, is a compound of interest in various fields, including peptide synthesis and drug development. A thorough understanding of its structural and physicochemical properties is paramount for its effective application. This technical guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition. While specific experimental data for this exact molecule is not widely published, this guide presents predicted data based on the analysis of its functional groups and known spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established values for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | 2H | Benzyl CH₂ |

| ~4.0 | Triplet | 1H | α-CH |

| ~3.8 | Doublet of doublets | 2H | β-CH₂ |

| ~2.5 | Broad singlet | 3H | NH₂ and OH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carbonyl carbon (C=O) |

| ~136 | Aromatic quaternary carbon |

| ~128-129 | Aromatic CH carbons |

| ~67 | Benzyl CH₂ |

| ~63 | β-CH₂ |

| ~57 | α-CH |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H and N-H stretching |

| 3030-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1600, ~1495 | Medium-Weak | Aromatic C=C stretching |

| ~1210 | Strong | C-O (ester) stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 195.09 | [M]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | [C₆H₇]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For improved data quality, higher concentrations are generally better.[2] The sample should be stable at the measurement temperature for at least a week.[2]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

-

2D NMR (Optional but Recommended) : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3]

-

Sample Preparation :

-

Thin Film (for oils) : If the compound is an oil, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids) : If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[3]

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[4]

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.[5]

-

Instrumentation : Employ a mass spectrometer with a suitable ionization source (e.g., ESI or EI).

-

Data Acquisition :

-

Full Scan Mode : Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS) : To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[5] This is particularly useful for confirming the structure of the molecule.[5]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. nmr-bio.com [nmr-bio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. bio.libretexts.org [bio.libretexts.org]

The Stereochemistry of Benzyl 2-amino-3-hydroxypropanoate: A Technical Guide for Researchers

Introduction

Benzyl 2-amino-3-hydroxypropanoate, a derivative of the amino acid serine, is a chiral molecule with two stereogenic centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The spatial arrangement of the amino and hydroxyl groups significantly influences the molecule's biological activity and its utility as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth overview of the stereochemistry of Benzyl 2-amino-3-hydroxypropanoate, including potential synthetic strategies and characterization methods, based on available scientific information.

Stereoisomers of Benzyl 2-amino-3-hydroxypropanoate

The four stereoisomers of Benzyl 2-amino-3-hydroxypropanoate are classified into two pairs of enantiomers (mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images). Understanding the relationship between these isomers is crucial for their selective synthesis and biological evaluation.

Synthetic Strategies

While specific protocols for the synthesis of each stereoisomer of Benzyl 2-amino-3-hydroxypropanoate are not extensively detailed in the public domain, established methods for the asymmetric synthesis of β-hydroxy α-amino acids can be adapted.

Synthesis from Chiral Precursors

A common strategy involves the use of readily available chiral amino acids, such as L-Serine ((S)-2-amino-3-hydroxypropanoic acid) or D-Serine ((R)-2-amino-3-hydroxypropanoic acid).

Proposed Experimental Protocol (Hypothetical): Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate from L-Serine

-

Protection of the Amino Group: L-Serine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to yield N-protected L-serine.

-

Esterification: The N-protected L-serine is then esterified using benzyl bromide in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF).

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group or hydrogenolysis for Cbz group) to yield the desired this compound.

Asymmetric Synthesis

Diastereoselective and enantioselective methods offer more direct routes to specific stereoisomers.

-

Asymmetric Aldol Reaction: A glycine enolate equivalent, protected with a chiral auxiliary, can be reacted with benzaldehyde. The choice of chiral auxiliary and reaction conditions dictates the stereochemical outcome.

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable precursor, such as a β-keto-α-amino ester, using a chiral catalyst (e.g., a Ru-BINAP complex) can provide access to specific stereoisomers.

Separation of Stereoisomers

When a synthesis yields a mixture of stereoisomers, chromatographic or crystallization techniques are employed for their separation.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase to separate enantiomers.

-

Diastereomeric Salt Formation: For the resolution of a racemic mixture, a chiral resolving agent is used to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is then recovered from the separated salt.

Characterization and Data

| Compound | Specific Rotation [α]²⁰D |

| (R)-2-Benzyl-3-hydroxypropanoic acid | -10.4° (c=1, CHCl₃) |

| (S)-2-Benzyl-3-hydroxypropanoic acid | +12.5° (c=1, CHCl₃) |

Data for a related compound presented for illustrative purposes.

Biological Significance

While the specific biological activities of the individual stereoisomers of Benzyl 2-amino-3-hydroxypropanoate have not been extensively studied, the racemic hydrochloride salt has been reported to exhibit antibacterial and anti-inflammatory effects. It is well-established in drug development that different stereoisomers of a chiral molecule can have significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and biological evaluation of each isomer are of high importance.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are based on general synthetic methodologies and may require optimization. Researchers should consult relevant literature and adhere to all safety precautions when conducting chemical syntheses.

A Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate: A Key Intermediate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (S)-Benzyl 2-amino-3-hydroxypropanoate, a crucial protected amino acid derivative utilized in peptide synthesis and as a building block in the development of novel therapeutics. This document outlines its chemical and physical properties, commercial availability, detailed synthesis protocols, and its primary application in Solid-Phase Peptide Synthesis (SPPS).

Compound Overview and Commercial Availability

This compound, also known as L-Serine benzyl ester, is the benzyl ester of the amino acid L-serine. The benzyl group serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide chain elongation. This compound is typically available commercially as the hydrochloride salt to improve its stability and handling characteristics.

Quantitative Data from Commercial Suppliers

The following table summarizes typical specifications for commercially available this compound hydrochloride. Data is aggregated from various suppliers and should be considered representative. For lot-specific data, please refer to the Certificate of Analysis from the respective supplier.

| Parameter | Representative Value |

| Chemical Name | This compound hydrochloride |

| CAS Number | 133153-66-9 |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.68 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥98% (by HPLC) |

| Storage Conditions | Room Temperature, store in a dry and well-ventilated place |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent use and deprotection in peptide synthesis.

Synthesis of this compound from L-Serine

This protocol is adapted from established methods for the esterification of amino acids. The direct esterification of L-serine with benzyl alcohol in the presence of an acid catalyst is a common and effective method.

Materials:

-

L-Serine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or Benzene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-serine, a 2.5-fold molar excess of benzyl alcohol, and a 1.2-fold molar excess of p-toluenesulfonic acid monohydrate.

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux. Water generated during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Once the reaction is complete, cool the mixture to room temperature. A white precipitate may form.

-

Filter the mixture and wash the filtrate with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to remove the toluene and excess benzyl alcohol.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a white solid.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is employed as a building block in SPPS. In this workflow, the benzyl ester protects the C-terminus of the serine residue. The following is a generalized protocol for the coupling step.

Materials:

-

This compound hydrochloride

-

N-α-Fmoc-protected amino acid (the preceding amino acid in the peptide sequence)

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Resin-bound peptide with a deprotected N-terminal amine

-

DMF (peptide synthesis grade)

Procedure:

-

In a reaction vessel, dissolve the N-α-Fmoc-protected amino acid, coupling agent, and base in DMF.

-

Add the this compound hydrochloride to the activated amino acid solution.

-

Add this coupling mixture to the resin-bound peptide.

-

Agitate the mixture at room temperature for the required coupling time (typically 1-2 hours).

-

After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Proceed with the deprotection of the Fmoc group to allow for the coupling of the next amino acid.

Cleavage of the Benzyl Ester Protecting Group

The benzyl ester is a relatively stable protecting group that is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.

Method 1: Catalytic Hydrogenolysis This method is mild and efficient but is not compatible with peptides containing sulfur-containing amino acids (cysteine, methionine) or other reducible functional groups.

Materials:

-

Peptide with a C-terminal benzyl ester

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas supply

Procedure:

-

Dissolve the protected peptide in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by HPLC or TLC. The reaction is usually complete within a few hours.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Method 2: Strong Acid Cleavage In the context of Boc-SPPS, the benzyl ester is cleaved simultaneously with other benzyl-based side-chain protecting groups and the peptide from the resin using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

Materials:

-

Resin-bound peptide with benzyl protecting groups

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, thioanisole, triisopropylsilane)

Procedure (TFA Cleavage):

-

Swell the peptide-resin in dichloromethane (DCM).

-

Prepare a cleavage cocktail of TFA and appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide under vacuum.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the synthesis of the title compound and its application in a standard peptide synthesis workflow.

References

An In-depth Technical Guide to the Safe Handling of (S)-Benzyl 2-amino-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-Benzyl 2-amino-3-hydroxypropanoate, a key intermediate in pharmaceutical synthesis. The following sections detail its properties, potential hazards, and recommended procedures for its safe use in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C10H13NO3 | [1][2] |

| Molecular Weight | 195.21 g/mol | [2] |

| CAS Number | 1738-72-3 | [1] |

| Appearance | Powder or liquid | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][4] |

Hazard Identification and Safety Precautions

Potential Hazards:

Based on data for similar compounds, this compound may cause:

Precautionary Statements:

The following precautionary statements, adapted from information for a related compound, should be followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Experimental Protocols

Detailed experimental protocols for the safe handling and use of this compound are provided below. These protocols are designed to minimize risk and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Body Protection: A laboratory coat or other suitable protective clothing should be worn.[6]

-

Respiratory Protection: If working with the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is necessary.[6][7]

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

In case of exposure, the following first-aid procedures should be followed immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[6]

Accidental Release Measures

In the event of a spill, follow these steps to mitigate the hazard:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][8]

-

Methods for Cleaning Up:

-

For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid creating dust.[9]

-

For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a sealed container for disposal.[5]

-

Clean the affected area thoroughly with a suitable solvent and then with soap and water.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[6]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[6]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Visualized Workflows

To aid in the understanding of the handling and safety protocols, the following diagrams illustrate key workflows.

Caption: A general workflow for handling laboratory chemicals safely.

References

- 1. This compound | C10H13NO3 | CID 854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl (2S)-3-amino-2-hydroxypropanoate | CAS#:119326-39-5 | Chemsrc [m.chemsrc.com]

- 3. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS 1194550-59-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. benzyl (2S)-3-amino-2-hydroxypropanoate hydrochloride | 133153-66-9 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 133099-79-3|(R)-Benzyl 2-amino-3-hydroxypropanoate| Ambeed [ambeed.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

The Advent and Evolution of Serine Benzyl Ester Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, plays a pivotal role in a vast array of physiological processes, from protein synthesis and cellular proliferation to neurotransmission. The inherent reactivity of its hydroxyl and carboxyl functional groups, however, necessitates the use of protecting groups in many synthetic applications, particularly in the complex and sequential process of peptide synthesis. Among the most crucial and widely employed protecting groups for serine are benzyl ester derivatives. These compounds have become indispensable tools in the synthesis of therapeutic peptides, research-grade polypeptides, and other bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of serine benzyl ester derivatives, with a focus on their significance in drug development and biochemical research.

Historical Perspective: The Dawn of Protecting Group Chemistry

The concept of temporarily masking a functional group to direct the course of a chemical reaction dates back to the early 20th century. The field of peptide synthesis, in particular, owes its advancement to the development of effective protecting group strategies. A landmark moment in this field was the introduction of the benzyloxycarbonyl (Cbz or Z) group for the protection of amines by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This innovation laid the groundwork for modern peptide synthesis by enabling the controlled, stepwise addition of amino acids.

Following this, the use of benzyl groups for the protection of carboxylic acids via esterification became a logical and widely adopted extension of this strategy.[4][5] The benzyl ester provides robust protection under various reaction conditions and can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, which does not affect many other protecting groups used in peptide synthesis.[5] This orthogonality is a cornerstone of modern synthetic peptide chemistry. While a singular "discovery" paper for serine benzyl ester is not readily identifiable, its use emerged as a natural progression in the application of benzyl protection in the synthesis of peptides containing serine residues.

Core Serine Benzyl Ester Derivatives

Two primary forms of serine benzyl ester derivatives are central to synthetic chemistry:

-

L-Serine Benzyl Ester (H-Ser-OBzl): In this derivative, the carboxyl group of serine is protected as a benzyl ester. It is commonly used in its hydrochloride salt form (L-Serine Benzyl Ester Hydrochloride) to improve its stability and handling.[6]

-

O-Benzyl-L-serine (H-Ser(Bzl)-OH): Here, the hydroxyl group of the serine side chain is protected as a benzyl ether.[7] This prevents unwanted side reactions of the hydroxyl group during peptide coupling.

The strategic use of these derivatives, often in combination with amino-protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), allows for the precise and efficient synthesis of complex peptides.[8]

Synthesis of Serine Benzyl Ester Derivatives: Experimental Protocols

The synthesis of serine benzyl ester derivatives can be achieved through several methods. The choice of method often depends on the desired derivative (carboxyl or hydroxyl protection) and the scale of the synthesis.

Protocol 1: Direct Esterification for L-Serine Benzyl Ester Hydrochloride

This method involves the direct reaction of L-serine with benzyl alcohol in the presence of an acid catalyst.[6]

Reaction:

L-Serine + Benzyl Alcohol --(HCl, Reflux)--> L-Serine Benzyl Ester Hydrochloride

Experimental Procedure:

-

A mixture of L-serine, an excess of benzyl alcohol, and a catalytic amount of hydrochloric acid is prepared.

-

The mixture is heated to reflux at a temperature of 80–100°C for 12–24 hours.[6]

-

During the reaction, the hydrochloric acid protonates the hydroxyl group of benzyl alcohol, enhancing its electrophilicity.

-

The carboxylate oxygen of L-serine performs a nucleophilic attack on the activated benzyl alcohol, forming a tetrahedral intermediate.

-

Water is eliminated, yielding the L-serine benzyl ester.

-

Upon cooling, the excess hydrochloric acid facilitates the precipitation of the product as the hydrochloride salt.[6]

-

The crystalline product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl alcohol, and dried under vacuum.

Protocol 2: Synthesis of O-Benzyl-L-serine via N-Protection

This protocol involves the protection of the amino group of serine, followed by the benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[9]

Workflow:

Caption: Synthesis workflow for O-Benzyl-L-serine.

Experimental Procedure:

-

N-Protection: To a stirred solution of L-serine in a mixture of 1M NaOH and 1,4-dioxane at 0°C, di-tert-butyl dicarbonate (Boc anhydride) is slowly added. The mixture is warmed to room temperature and stirred for 24 hours. After an aqueous workup and extraction with ethyl acetate, N-(tert-butoxycarbonyl)-L-serine is obtained.[9]

-

O-Benzylation: The N-protected serine is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added at 0°C under an inert atmosphere, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature for 5 hours. After workup and extraction, N-(tert-butoxycarbonyl)-O-benzyl-L-serine is isolated.[9]

-

N-Deprotection: The N-Boc-O-benzyl-L-serine is dissolved in a mixture of dichloromethane (CH2Cl2) and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting O-benzyl-L-serine is purified.[9]

Quantitative Data on Synthesis and Properties

The efficiency of synthesis and the physicochemical properties of the resulting derivatives are critical for their application.

| Derivative | Synthesis Method | Key Reagents | Reported Yield | Melting Point (°C) | Optical Rotation ([α]D) | Reference |

| L-Serine Benzyl Ester Hydrochloride | Direct Esterification | Benzyl alcohol, HCl | 70-85% | ~175 (decomposes) | -12° (c=4 in water) | [6] |

| L-Serine Benzyl Ester Hydrochloride | Acyl Chloride-Mediated | Thionyl chloride, Benzyl alcohol | 85-90% | Not specified | Not specified | [6] |

| N-(tert-butoxycarbonyl)-L-serine | N-protection of L-serine | Boc anhydride, NaOH | 94% | Oily product | Not specified | [9] |

| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | O-benzylation of N-Boc-L-serine | NaH, Benzyl bromide | 63% | Oily product | Not specified | [9] |

| O-Benzyl-L-serine | N-deprotection of N-Boc-O-benzyl-L-serine | TFA | 97% | White solid | Not specified | [9] |

| L- or D-Amino Acid Benzyl Esters | Azeotropic Esterification (safer solvent) | Benzyl alcohol, p-toluenesulfonic acid, cyclohexane | 82-100% (for various amino acids) | Varies | Varies | [10] |

Applications in Drug Development and Research

Serine benzyl ester derivatives are foundational in the development of a wide range of therapeutics and research tools.

-

Peptide Synthesis: This is the most prominent application. O-Benzyl-L-serine is crucial for incorporating serine into peptides using both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, preventing side-chain modifications.[7][8] L-Serine benzyl ester protects the C-terminus during solution-phase synthesis and the initial anchoring to some solid supports.

-

Neuroscience Research: D-serine, an isomer of L-serine, is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[11] D-Serine benzyl ester hydrochloride is used as a tool to study neurotransmitter systems and is explored for its potential in developing treatments for neurological disorders like schizophrenia and Alzheimer's disease by modulating NMDA receptor activity.[12]

-

Enzyme Inhibition: Serine benzyl ester derivatives have been used to synthesize inhibitors of various enzymes. For instance, chromone-L-serine adducts derived from benzyl esters show competitive inhibition of HIV-1 protease.[6]

Signaling Pathways: The Role of D-Serine at the NMDA Receptor

While serine benzyl ester derivatives are primarily synthetic intermediates, their relevance to drug development in neuroscience is often linked to the biological roles of serine itself, particularly D-serine. The following diagram illustrates the signaling pathway of D-serine at a glutamatergic synapse. D-serine benzyl ester derivatives are used in research to modulate this pathway.

Caption: D-Serine signaling at the glutamatergic synapse.

Conclusion

Serine benzyl ester derivatives, born from the pioneering work on protecting group chemistry, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their primary role in facilitating the controlled synthesis of peptides has had a profound impact on drug discovery and development, enabling the creation of complex therapeutic peptides. Furthermore, their use as research tools in neuroscience, particularly in the study of the NMDA receptor signaling pathway, highlights their broader utility. The continued refinement of synthetic methodologies for these derivatives, focusing on efficiency, safety, and scalability, will undoubtedly continue to fuel advancements in both academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of the history, synthesis, and application of these vital chemical entities, underscoring their enduring importance to the scientific community.

References

- 1. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ch27 : Peptide synthesis [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. rsc.org [rsc.org]

- 10. air.unimi.it [air.unimi.it]

- 11. Roles of serine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Solubility of (S)-Benzyl 2-amino-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (S)-Benzyl 2-amino-3-hydroxypropanoate, a protected derivative of the amino acid L-serine. Due to its application in peptide synthesis and as a pharmaceutical intermediate, understanding its solubility in common solvents is crucial for its effective use in various research and development settings.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For amino acid derivatives like this compound, solubility is influenced by several factors including the polarity of the solvent, pH, temperature, and the presence of other solutes. The molecule possesses both a polar amino-hydroxypropyl group and a less polar benzyl ester group, which dictates its solubility behavior in different media.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information for the closely related hydrochloride salt, L-Serine benzyl ester hydrochloride, indicates that it is readily soluble in water.[1][2] It is also noted to be soluble in polar organic solvents such as methanol and dichloromethane.[1] Generally, amino acids and their simple esters exhibit solubility in water and other polar solvents.[3] The free base form, this compound, is expected to have lower water solubility compared to its hydrochloride salt due to the absence of the ionic chloride group which enhances interaction with polar water molecules.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility values (e.g., in g/100mL) for this compound in a range of common solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Water | H₂O | 10.2 | 25 | Data not available |

| Methanol | CH₃OH | 5.1 | 25 | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available |

| Acetone | C₃H₆O | 4.3 | 25 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available |

Researchers are encouraged to determine these values empirically using the standardized protocols outlined in the following section.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of a compound is the crystal equilibrium solubility method. This method involves creating a saturated solution of the compound and then quantifying its concentration.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Processing:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the standard solutions and the diluted sample solutions using HPLC.

-

Develop a suitable HPLC method, including the mobile phase composition, flow rate, and detector wavelength, to achieve good separation and detection of this compound.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions by interpolating their peak areas on the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Diagrams and Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound using the crystal equilibrium method.

References

An In-depth Technical Guide to L-Serine Benzyl Ester

This guide provides a comprehensive overview of L-Serine benzyl ester, a crucial derivative of the amino acid L-serine. It is intended for researchers, scientists, and professionals in drug development and biochemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, particularly in peptide synthesis.

Chemical Identity and Structure

L-Serine benzyl ester is a protected form of L-serine where the carboxylic acid group is esterified with a benzyl group. This protection is essential in peptide synthesis to prevent unwanted side reactions. The compound is often used in its hydrochloride salt form to improve stability and solubility.

The standard IUPAC name for the hydrochloride salt is benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride [1].

-

CAS Number: 60022-62-0 (for the hydrochloride salt)[1][2][3][4]

-

Molecular Formula: C₁₀H₁₃NO₃ · HCl[4]

-

Molecular Weight: 231.68 g/mol (for the hydrochloride salt)[1][4]

Physicochemical Properties

The physicochemical properties of L-Serine benzyl ester hydrochloride are summarized in the table below, providing key data for its application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white powder | [2][5] |

| Melting Point | ~175°C (with decomposition) | [1] |

| Solubility | Readily soluble in water | [1] |

| Optical Rotation | [α]D = -12° (c=4 in water) | [1] |

| Purity | ≥99% (TLC), >98.0% (HPLC) | [3][4] |

| Storage Temperature | 0 - 8°C | [2][5] |

Experimental Protocols: Synthesis of L-Serine Benzyl Ester

The synthesis of L-Serine benzyl ester is a fundamental procedure for its use as a building block in further chemical reactions. A common method involves the direct esterification of L-serine with benzyl alcohol.

Objective: To synthesize L-Serine benzyl ester via direct esterification.

Materials:

-

L-Serine

-

Benzyl alcohol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine L-serine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in cyclohexane[6][7].

-

Azeotropic Removal of Water: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically with cyclohexane, driving the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled. The crude product is often precipitated as its p-toluenesulfonate or hydrochloride salt.

-

Purification: The precipitated salt is filtered and washed with a suitable solvent, such as ethyl acetate, to remove unreacted benzyl alcohol and other impurities[6]. The final product can be further purified by recrystallization.

-

Characterization: The structure and purity of the synthesized L-Serine benzyl ester hydrochloride can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)[1].

Applications in Peptide Synthesis

L-Serine benzyl ester is a valuable intermediate in the synthesis of peptides and other bioactive molecules[2]. The benzyl ester group protects the carboxylic acid of serine, allowing for the selective formation of peptide bonds at the amino group.

Below is a diagram illustrating the general workflow of using a protected amino acid like L-Serine benzyl ester in solid-phase peptide synthesis (SPPS).

References

- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Serine Benzyl Ester Hydrochloride 60022-62-0 | 東京化成工業株式会社 [tcichemicals.com]

- 4. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: (S)-Benzyl 2-amino-3-hydroxypropanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 2-amino-3-hydroxypropanoate, commonly utilized in its N-α-protected form, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) , is a critical building block in solid-phase peptide synthesis (SPPS). It enables the incorporation of serine residues into a growing peptide chain while preventing unwanted side reactions at the hydroxyl group of the side chain. Its primary application is within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy , a robust and classical method for synthesizing complex peptides.[1][2]

The benzyl ether serves as a semi-permanent protecting group for the serine side-chain hydroxyl function. This group is stable under the moderately acidic conditions used for the repeated removal of the temporary N-α-Boc group but can be efficiently cleaved during the final, strongly acidic cleavage step that liberates the peptide from the solid support.[1][2] This application note provides a detailed overview of its use, relevant quantitative data, and comprehensive protocols for its application in peptide synthesis.

Core Principles: The Boc/Bzl Protection Strategy

The Boc/Bzl strategy is a cornerstone of SPPS. It is considered a "quasi-orthogonal" system because both the temporary N-α-Boc group and the permanent side-chain benzyl-based groups are removed by acidolysis, but at different acid strengths.[3]

-

Temporary N-α-Protection (Boc group): Removed at each cycle of amino acid addition using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2]

-

Permanent Side-Chain Protection (Benzyl group): Stable to repeated TFA treatments and is removed only at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[4][5]

This differential acid lability is fundamental to the successful stepwise assembly of the peptide chain.

Quantitative Data: Coupling Efficiencies in Boc-Benzyl SPPS

The efficiency of each coupling step is paramount for the overall yield and purity of the final peptide. A comprehensive study of over 500 peptides synthesized using the Boc-benzyl strategy monitored coupling efficiency via the ninhydrin reaction.[6][7] Couplings were deemed "incomplete" at ≤99% completion and "highly incomplete" at ≤98% completion.

The study concluded that no single coupling could be predicted to be 100% complete, highlighting the need for monitoring and potential double-coupling steps, especially for difficult sequences.[6] The efficiency was found to decrease as the length of the peptide chain increased. While data specific to Boc-Ser(Bzl)-OH was not isolated, the study identified the most challenging amino acid couplings, which notably do not typically include serine.

| Coupling Challenge Category | Amino Acid Residues |

| Most Difficult Carboxyl-Reacting Residues | Histidine, Threonine, Arginine, Valine, Isoleucine, Glutamine |

| Most Difficult Amine-Reacting Residues | Glutamine, Leucine, Alanine, Arginine, Isoleucine |

| Table 1: Summary of amino acid residues identified as being most frequently involved in incomplete couplings during Boc-benzyl solid-phase peptide synthesis. Data sourced from Young et al. (1990).[6][7] |

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-Ser(Bzl)-OH

This protocol outlines a single manual cycle for the incorporation of Boc-Ser(Bzl)-OH onto a growing peptide chain anchored to a Merrifield resin.

Methodology:

-

Resin Preparation: Start with the N-α-Boc-protected peptidyl-resin in a reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing: Wash the peptidyl-resin TFA salt extensively to remove residual acid. A typical wash cycle is: DCM (3x), Isopropanol (2x), DCM (3x).

-

Neutralization:

-

To deprotonate the newly formed N-terminal ammonium salt, add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF).

-

Agitate for 2 minutes and drain. Repeat once.

-

-

Washing: Wash the resin with DCM (3x) to remove excess base.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (3 equivalents relative to resin substitution) with N,N'-Dicyclohexylcarbodiimide (DCC, 3 eq.) and 1-Hydroxybenzotriazole (HOBt, 3 eq.) in DMF or DCM/DMF for 15-20 minutes at 0°C.

-

Filter the precipitated dicyclohexylurea (DCU) byproduct.

-

Add the activated Boc-Ser(Bzl)-OH solution to the neutralized peptidyl-resin.

-

Agitate at room temperature for 2-4 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and soluble byproducts.

-

Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.[8]

Protocol 2: Final Cleavage and Benzyl Group Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including the benzyl ether on serine, are removed simultaneously using anhydrous Hydrogen Fluoride (HF).

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus made of HF-resistant materials (e.g., Teflon/Kel-F). Appropriate personal protective equipment (PPE) is mandatory.

Methodology:

-

Preparation:

-

Ensure the fully assembled peptidyl-resin is completely dry.

-

Place the dry resin (e.g., 1 gram) into the HF-resistant reaction vessel of the cleavage apparatus, including a Teflon-coated stir bar.

-

-

Addition of Scavengers:

-

Add a "scavenger" cocktail to the vessel to trap the reactive carbocations (e.g., benzyl carbocations) generated during cleavage, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Tyr, Met).

-

A common scavenger for benzyl groups is anisole or p-cresol (typically 1.0 mL per gram of resin).

-

Seal the apparatus and cool the reaction vessel to between -5 °C and 0 °C using an ice/salt bath.

-

-

HF Cleavage:

-

HF Removal:

-

After the reaction is complete, remove the HF by evaporation under a vacuum. This must be done slowly to prevent bumping. The HF is typically passed through a basic trap (e.g., soda lime) before venting.

-

-

Peptide Work-up:

-

Once all HF is removed, carefully open the apparatus in the fume hood.

-

Wash the resin/crude peptide mixture with cold anhydrous diethyl ether to precipitate the peptide and remove the organic scavengers.

-

Filter the peptide (which is now a solid) and wash several more times with cold ether.

-

Extract the crude peptide from the resin using an appropriate aqueous solvent, such as 10% aqueous acetic acid.

-

Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.

-

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

Application Notes and Protocols: (S)-Benzyl 2-amino-3-hydroxypropanoate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 2-amino-3-hydroxypropanoate, also known as L-serine benzyl ester, is a versatile chiral building block derived from the naturally occurring amino acid L-serine. The presence of three distinct functional groups—a primary amine, a primary alcohol, and a benzyl-protected carboxylic acid—within a stereochemically defined framework makes it a valuable precursor for the asymmetric synthesis of a wide range of biologically active molecules, including pharmaceuticals and chiral ligands.